2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone
Overview
Description
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. They are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazone derivatives.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the hydrazone functional group, which can undergo nucleophilic addition reactions with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone: Known for its antimicrobial and cytotoxic activities.
2-Ethoxybenzaldehyde (4-nitrophenyl)hydrazone: Similar structure but with the nitro group in the para position, affecting its reactivity and biological activity.
2-Methoxybenzaldehyde (2-nitrophenyl)hydrazone: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The presence of both ethoxy and nitrophenyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-15-10-6-3-7-12(15)11-16-17-13-8-4-5-9-14(13)18(19)20/h3-11,17H,2H2,1H3/b16-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKLZJIMESJKFG-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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